molecular formula C13H17NO3 B14855283 3-Tert-butyl-5-cyclopropoxypicolinic acid

3-Tert-butyl-5-cyclopropoxypicolinic acid

Cat. No.: B14855283
M. Wt: 235.28 g/mol
InChI Key: AGWBSLZOTOYIIN-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxypicolinic acid is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxypicolinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the tert-butyl group and the picolinic acid moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-5-cyclopropylpicolinic acid: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.

    3-Tert-butyl-5-methoxypicolinic acid: Contains a methoxy group instead of a cyclopropoxy group.

    3-Tert-butyl-5-ethoxypicolinic acid: Features an ethoxy group in place of the cyclopropoxy group.

Uniqueness

3-Tert-butyl-5-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)10-6-9(17-8-4-5-8)7-14-11(10)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

AGWBSLZOTOYIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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